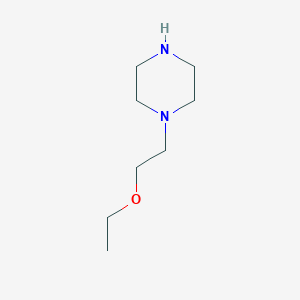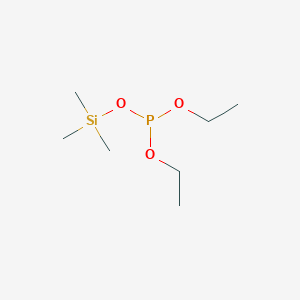
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the bromination of cyanuric acid. This can be achieved through the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where cyanuric acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazine ring.
Cycloaddition Reactions:
科学的研究の応用
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The bromine atom plays a crucial role in enhancing the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-: A chlorinated derivative with similar reactivity but different physical properties.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its non-brominated and other halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution and cycloaddition reactions, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
15114-35-9 |
|---|---|
分子式 |
C3H2BrN3O3 |
分子量 |
207.97 g/mol |
IUPAC名 |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
InChIキー |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
正規SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Key on ui other cas no. |
15114-35-9 |
同義語 |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)





![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)






